N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
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Overview
Description
N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration and subsequent hydrogenation to yield 4-(chlorodifluoromethoxy)aniline .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of safer and more efficient reagents, such as phenyl isothiocyanate, can facilitate the synthesis process while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, mixed acids for nitration, and hydrogenation catalysts for reduction . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and difluoromethoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy phenyl group but differs in its isocyanate functionality.
3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carboxamide: Contains a difluoromethoxy phenyl group and an oxetane ring, highlighting structural diversity.
Uniqueness
N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide is unique due to its combination of a cyano group, a difluoromethoxy phenyl ring, and a butyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-3-4-9-20(2)15(21)13(11-19)10-12-5-7-14(8-6-12)22-16(17)18/h5-8,10,16H,3-4,9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJPJADVOCZBN-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C(=O)/C(=C\C1=CC=C(C=C1)OC(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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